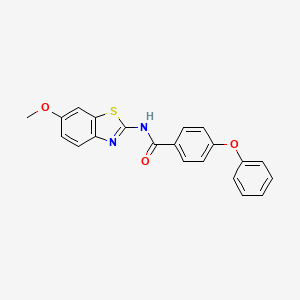

Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy-

Description

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-25-17-11-12-18-19(13-17)27-21(22-18)23-20(24)14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUOBVHZLHMXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360851 | |

| Record name | Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308292-76-4 | |

| Record name | Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-aminobenzothiazole with 4-phenoxybenzoyl chloride under basic conditions to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzamide group yields the corresponding amine.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including benzamide compounds, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit specific enzymes and pathways involved in cancer cell proliferation.

Case Study: Antitumor Efficacy

A study evaluating the effects of benzamide derivatives on various cancer cell lines revealed significant inhibition of cell migration and induction of apoptosis. For example:

| Compound ID | Cell Line | IC (µM) | Effect on Cell Migration |

|---|---|---|---|

| Compound B7 | A431 | 1 | Significant |

| Compound B7 | A549 | 2 | Significant |

These findings suggest that benzamide derivatives may serve as potential therapeutic agents in cancer treatment .

Antibacterial and Antifungal Properties

Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- has shown promising antibacterial and antifungal activities. In comparative studies against standard antibiotics, it exhibited a zone of inhibition comparable to ciprofloxacin against E. coli.

Case Study: Antibacterial Efficacy

In vitro experiments demonstrated that the compound effectively inhibited bacterial growth, supporting its potential use as an antibacterial agent .

Mode of Action

The mode of action for benzothiazole derivatives involves interaction with biological targets leading to the inhibition of critical functions such as DNA replication in bacteria. This mechanism underlies both their antibacterial and anticancer activities .

Anti-inflammatory Effects

Benzamide derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicated that certain compounds could significantly reduce nitric oxide production in macrophages.

Data Table: Anti-inflammatory Activity

| Compound ID | IC (µM) | Cytotoxicity (Max Concentration) |

|---|---|---|

| Compound 5 | 3.7 | 50 µM |

| Compound 6 | 5.3 | 50 µM |

These results suggest that benzamide derivatives may have therapeutic potential in treating inflammatory conditions .

Industrial Applications

Benzamide derivatives are utilized in the development of dyes, pigments, and other industrial chemicals due to their chemical stability and reactivity. Their synthesis often involves condensation reactions that yield high-purity products suitable for industrial use .

Mechanism of Action

The mechanism by which Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its action include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A benzamide core substituted with a 6-methoxybenzothiazole group at the N-position and a 4-phenoxy group on the benzene ring.

Comparison with Structurally Similar Compounds

4-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 301234-51-5)

- Molecular Formula : C₁₅H₁₁BrN₂O₂S

- Molecular Weight : 363.23 g/mol

- Key Differences: Substituent: Bromine atom at the 4-position of the benzamide (vs. phenoxy group in the target compound). LogP: 4.45 (higher lipophilicity due to bromine) vs. Applications: Brominated benzothiazoles are often explored for anticancer or antimicrobial activity due to halogen-mediated interactions with biomolecules .

N-(5,5-Dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide (CAS 606922-91-2)

- Molecular Formula : C₁₈H₁₈N₄O₅S

- Molecular Weight : 402.42 g/mol

- Key Differences: Substituents: Nitro (-NO₂) and methoxy (-OCH₃) groups on the benzamide ring, with a dihydrobenzothiazolone core. Safety: Classified under GHS guidelines, requiring precautions for handling due to toxicity risks .

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide

- Synthesis Yield: 76% via a two-step reaction involving 4-chlorobutanoyl chloride .

- Key Differences: Linker: Butanamide chain instead of a direct benzamide linkage.

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 317853-89-7)

- Molecular Formula : C₂₄H₂₀N₂O₂S

- Molecular Weight : 400.49 g/mol

- Key Differences :

Tabulated Comparison of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | LogP | Notable Applications |

|---|---|---|---|---|---|---|

| N-(6-Methoxy-2-benzothiazolyl)-4-phenoxybenzamide | 433239-09-9 | C₁₈H₁₈N₂O₃S | 342.41 | Phenoxy, methoxybenzothiazole | ~3.5* | Under investigation |

| 4-Bromo-N-(6-methoxybenzothiazol-2-yl)benzamide | 301234-51-5 | C₁₅H₁₁BrN₂O₂S | 363.23 | Bromine, methoxybenzothiazole | 4.45 | Anticancer/antimicrobial |

| N-(Dihydrobenzothiazol-2-yl)-3-nitro-4-methoxybenzamide | 606922-91-2 | C₁₈H₁₈N₄O₅S | 402.42 | Nitro, methoxy, dihydrothiazolone | N/A | High-toxicity candidate |

| N-(Benzothiazol-2-yl)-4-(5-chlorobenzoxazol-2-yl)butanamide | N/A | C₁₈H₁₅ClN₄O₂S | 392.85 | Chlorobenzoxazole, butanamide | N/A | Antidiabetic (docking study) |

*Predicted based on structural analogs.

Biological Activity

Benzamide derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and anti-inflammatory domains. One such compound, Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- , exhibits promising pharmacological properties that merit detailed exploration. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzothiazole moiety linked to a methoxy group and a phenoxy group, which are critical for its biological activity. The presence of these functional groups is known to enhance the interaction of the compound with biological targets, contributing to its efficacy.

Biological Activity Overview

-

Anticancer Properties :

- Recent studies have indicated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- have shown significant cytotoxic effects against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells, with mechanisms involving apoptosis induction and cell cycle arrest .

- A notable study highlighted a derivative with similar structural features that inhibited both AKT and ERK signaling pathways in cancer cells, suggesting that Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- may operate through similar mechanisms .

- Anti-inflammatory Activity :

The biological activity of Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- can be attributed to several mechanisms:

- Inhibition of Signaling Pathways : As mentioned, the compound may inhibit critical signaling pathways (e.g., AKT and ERK), which are often dysregulated in cancer cells. This inhibition can lead to reduced cell survival and proliferation.

- Induction of Apoptosis : The compound's ability to promote apoptosis in cancer cells is significant. Studies have shown that certain benzothiazole derivatives can activate apoptotic pathways leading to programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A431, A549, H1299 | 1.35 - 4.00 | Inhibition of AKT/ERK pathways |

| Anti-inflammatory | Various | Not specified | Reduction of IL-6 and TNF-α levels |

Case Studies

- Study on Antitumor Activity : In a recent study evaluating various benzothiazole derivatives, the compound exhibited significant cytotoxicity against multiple cancer cell lines. It was found that at concentrations ranging from 1 to 4 μM, it effectively induced apoptosis and arrested the cell cycle at the G0/G1 phase .

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives showed that compounds similar to Benzamide, N-(6-methoxy-2-benzothiazolyl)-4-phenoxy- could significantly lower inflammatory cytokine levels in vitro, suggesting potential applications in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.